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Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)aniline

Cat. No.: B1314220 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-6-
(trifluoromethyl)aniline (CAS No. 88301-98-8) is limited. The data presented in this guide is a

prediction based on established spectroscopic principles and analysis of structurally analogous

compounds.

Introduction
2-Methyl-6-(trifluoromethyl)aniline is an aromatic amine containing both an electron-donating

methyl group and a strongly electron-withdrawing trifluoromethyl group positioned ortho to the

amino group. This substitution pattern significantly influences its chemical and physical

properties, making a thorough spectroscopic characterization essential for its application in

research and development. This guide provides a detailed overview of the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, alongside generalized experimental protocols for its analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyl-6-
(trifluoromethyl)aniline. These predictions are derived from the analysis of substituent effects

on the aniline scaffold, with data from similar compounds such as 2-methylaniline and 2-

(trifluoromethyl)aniline used for comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amino protons,

and the methyl protons. The chemical shifts of the aromatic protons are influenced by the

electronic effects of the substituents.

Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (ppm)

H-3 6.8 - 7.0

H-4 7.1 - 7.3

H-5 6.7 - 6.9

-NH₂ 3.5 - 4.5

-CH₃ 2.1 - 2.3

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and

the trifluoromethyl carbon. The strong electron-withdrawing nature of the CF₃ group will cause

a significant downfield shift for the carbon it is attached to and will also exhibit coupling with the

fluorine atoms.
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Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (ppm)

C-1 (C-NH₂) 145 - 148

C-2 (C-CH₃) 118 - 122

C-3 128 - 131

C-4 124 - 127

C-5 115 - 118

C-6 (C-CF₃) 120 - 124

-CH₃ 17 - 20

-CF₃ 123 - 127

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary

amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic

ring, and strong C-F stretching bands.

Predicted IR Data

Frequency Range (cm⁻¹) Vibrational Mode

3400 - 3500 N-H symmetric and asymmetric stretching

3000 - 3100 Aromatic C-H stretching

2850 - 2960 Methyl C-H stretching

1600 - 1630 N-H bending (scissoring)

1450 - 1550 Aromatic C=C stretching

1100 - 1350 C-F stretching

750 - 850 C-H out-of-plane bending

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
The mass spectrum, likely acquired using Electron Ionization (EI), will show the molecular ion

peak and characteristic fragmentation patterns.

Predicted MS Data

m/z Interpretation

175 Molecular ion [M]⁺

156 [M - F]⁺ or [M - NH₃]⁺

106 [M - CF₃]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid aniline

derivatives like 2-Methyl-6-(trifluoromethyl)aniline.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 2-5 seconds.

Data Processing: The spectra should be referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

IR Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Method: Transmission or Attenuated Total Reflectance (ATR).

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum should be collected prior to the sample spectrum.

Mass Spectrometry
Sample Preparation: For a liquid sample, direct injection or infusion into the ion source is

suitable. Dilution in a volatile solvent like methanol or acetonitrile may be necessary.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray

Ionization (ESI) source.

Data Acquisition (EI):

Ionization Energy: Standard 70 eV.

Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-300).

Data Acquisition (ESI):
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Ionization Mode: Positive ion mode is typical for amines to observe the [M+H]⁺ ion.

Solvent: A protic solvent like methanol is often used.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of 2-Methyl-6-(trifluoromethyl)aniline.
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To cite this document: BenchChem. [Spectroscopic Data for 2-Methyl-6-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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